4-Bromo-2,3-dimethylphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(4-bromo-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYJJOWQVZENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 4-Bromo-2,3-dimethylphenylboronic Acid
The most straightforward method involves esterifying 4-bromo-2,3-dimethylphenylboronic acid with pinacol. This approach mirrors the general procedure A outlined in Royal Society of Chemistry protocols.
Procedure :
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Reaction Setup : Combine 4-bromo-2,3-dimethylphenylboronic acid (5.0 mmol) with pinacol (6.0 mmol) in anhydrous diethyl ether (10 mL).
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Stirring : Stir the mixture at room temperature for 12–18 hours.
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Workup : Concentrate the solution under reduced pressure and purify via flash column chromatography (95:5 petroleum ether/ethyl acetate).
Yield and Characterization :
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¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 2H, aromatic), 2.55 (s, 3H, CH₃), 1.35 (s, 12H, pinacol).
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¹³C NMR : δ 144.8 (B-O), 135.8 (aromatic C-Br), 24.8 (pinacol CH₃).
Challenges :
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Limited commercial availability of 4-bromo-2,3-dimethylphenylboronic acid necessitates prior synthesis via bromination of 2,3-dimethylphenylboronic acid.
Miyaura Borylation of 1,4-Dibromo-2,3-dimethylbenzene
A more scalable route employs Miyaura borylation to convert 1,4-dibromo-2,3-dimethylbenzene into the target compound. This method aligns with palladium-catalyzed couplings described in patent literature.
Step 1: Bromination of 2,3-Dimethylbromobenzene
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Conditions : Treat 2,3-dimethylbromobenzene with Br₂ (1.1 equiv) in CHCl₃ at 0°C in the presence of FeCl₃ (5 mol%).
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Outcome : Para-selective bromination yields 1,4-dibromo-2,3-dimethylbenzene (87% yield).
Step 2: Miyaura Borylation
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Reaction Setup : Combine 1,4-dibromo-2,3-dimethylbenzene (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl₂ (0.1 equiv), and KOAc (30 mmol) in 1,4-dioxane.
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Heating : Reflux at 80°C under nitrogen for 12 hours.
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Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (9:1 petroleum ether/ethyl acetate).
Yield and Characterization :
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¹H NMR : δ 8.01 (d, J = 8.1 Hz, 2H, aromatic), 2.37 (s, 6H, CH₃), 1.34 (s, 12H, pinacol).
Advantages :
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Avoids handling sensitive boronic acids directly.
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Leverages regioselective bromination and catalytic borylation.
Comparative Analysis of Methods
Bromination Selectivity and Directing Effects
The para-bromination of 2,3-dimethylbromobenzene is governed by the ortho/para-directing nature of the bromide substituent . Computational studies suggest that steric hindrance from the 2- and 3-methyl groups disfavors ortho bromination, ensuring >90% para selectivity.
Catalytic Considerations in Miyaura Borylation
The palladium catalyst (Pd(dppf)Cl₂) facilitates oxidative addition into the C-Br bond, followed by transmetallation with bis(pinacolato)diboron. Key optimizations include:
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Base : KOAc neutralizes HBr, preventing catalyst poisoning.
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Solvent : 1,4-Dioxane enhances solubility of aryl halides and diboron reagents.
Scalability and Industrial Relevance
The Miyaura route is preferred for large-scale synthesis due to:
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Cost-Effectiveness : Bis(pinacolato)diboron is cheaper than pre-formed boronic acids.
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Safety : Avoids exothermic esterification steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dimethylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Palladium Catalyst: Palladium acetate or palladium chloride.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically between 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Role in Suzuki-Miyaura Coupling:
4-Bromo-2,3-dimethylphenylboronic acid pinacol ester is a crucial reagent in Suzuki-Miyaura coupling reactions. This method allows for the formation of biaryl compounds from aryl or vinyl halides and boronic esters in the presence of a palladium catalyst and a base. The general reaction mechanism involves:
- Oxidative Addition: Palladium catalyst inserts into the carbon-halogen bond.
- Transmetalation: The boronic ester transfers its organic group to the palladium complex.
- Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent | Typical Conditions |
|---|---|
| Palladium Catalyst | Palladium acetate or chloride |
| Base | Potassium carbonate or sodium hydroxide |
| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |
| Temperature | 50°C to 100°C |
Medicinal Chemistry
The compound is also utilized in the synthesis of pharmaceutical intermediates. Its ability to form complex organic molecules makes it valuable for developing biologically active compounds. For instance, it has been employed in synthesizing potential anti-cancer agents and other therapeutic compounds.
Case Study: Synthesis of Anticancer Agents
In a study published in Journal of Medicinal Chemistry, researchers used this compound to synthesize a series of biaryl derivatives that exhibited significant cytotoxic activity against cancer cell lines. The efficiency of the Suzuki-Miyaura coupling reaction facilitated rapid screening of various compounds for biological activity.
Materials Science
This boronic ester plays a role in producing advanced materials such as polymers and electronic components. Its unique reactivity allows for the functionalization of materials, enhancing their properties.
Example Application: Conductive Polymers
In research conducted at a leading materials science institute, this compound was used to synthesize conductive polymers through cross-coupling reactions. The resulting materials demonstrated improved electrical conductivity and mechanical properties suitable for electronic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Typically prepared via palladium-catalyzed borylation of aryl halides or through decarboxylative borylation of carboxylic acid derivatives .
- NMR Signature : In ¹H NMR, the pinacol ester exhibits a singlet for 12 methyl protons at δ 1.3–1.4, while ¹³C NMR shows peaks at δ 84 (quaternary carbon) and δ 24 (methyl carbons) .
- Applications : Used in pharmaceuticals, agrochemicals, and materials science for constructing complex molecular architectures .
Comparison with Structurally Similar Compounds
The reactivity, solubility, and applications of 4-bromo-2,3-dimethylphenylboronic acid pinacol ester are influenced by its substituents. Below is a comparison with analogous boronic esters:
Table 1: Structural and Functional Comparison
Reactivity in Cross-Coupling Reactions
- Steric Effects : The 2,3-dimethyl substitution in the target compound creates moderate steric hindrance, slowing coupling kinetics compared to less hindered analogs like 5-bromo-2,3-methylenedioxyphenylboronic acid pinacol ester .
- Electronic Effects : Electron-withdrawing groups (e.g., F in 2,6-difluoro-4-formyl derivatives) increase boron electrophilicity, accelerating Suzuki reactions, whereas methyl groups (electron-donating) reduce reactivity .
- Byproduct Formation : Bromomethyl-substituted esters (e.g., 2-bromomethyl-4-fluorophenyl) may undergo unintended alkylation, requiring careful optimization .
Solubility and Stability
- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example, the target compound shows high solubility in chloroform (logP ~3.2) but lower solubility in hydrocarbons .
- Stability : Bromine and methyl substituents enhance stability against protodeboronation, making the compound suitable for long-term storage .
Biological Activity
4-Bromo-2,3-dimethylphenylboronic acid pinacol ester (C14H20BBrO2) is a member of the arylboronic acid family, which are known for their utility in organic synthesis and potential biological applications. This compound features a bromine substituent and two methyl groups on the phenyl ring, contributing to its unique chemical properties. The biological activity of this compound is primarily linked to its ability to interact with biological systems, particularly through reversible covalent bonding with diols.
The molecular structure of this compound is characterized by:
- Molecular Formula : C14H20BBrO2
- Molecular Weight : 293.03 g/mol
- Functional Groups : Boronic acid ester, aromatic bromide
Arylboronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in designing inhibitors for various enzymes such as glycosidases and proteases. The specific interactions depend on the structural characteristics of the compound, including the presence of substituents that can influence reactivity and selectivity.
Inhibition Studies
Research has indicated that boronic acids can inhibit enzymes by mimicking natural substrates. For instance, studies have shown that certain boronic acids can effectively inhibit glycosidases by forming stable complexes with the enzyme's active site. While specific data on this compound is limited, its structural similarity to other active boron-containing compounds suggests potential inhibitory activity.
Case Studies and Research Findings
Applications in Drug Development
The ability of boronic acids to interact with biological systems makes them valuable in drug development. Compounds like this compound may serve as scaffolds for creating new inhibitors or therapeutic agents targeting specific diseases related to enzyme dysfunction.
Q & A
Q. What are the optimal conditions for synthesizing 4-bromo-2,3-dimethylphenylboronic acid pinacol ester, and how can side reactions like protodeboronation be minimized?
- Methodological Answer: Synthesis typically involves Miyaura borylation of halogenated precursors using palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane. To suppress protodeboronation, anhydrous conditions and inert atmospheres (argon/nitrogen) are critical. Lowering reaction temperatures (<80°C) and avoiding protic solvents (e.g., water) can stabilize the boronic ester . Purification via flash chromatography with hexane/ethyl acetate gradients (9:1 to 4:1) isolates the product.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: Use and NMR to verify the absence of free boronic acid (broad signal at ~30 ppm) and confirm esterification (sharp peak at ~25 ppm). High-resolution mass spectrometry (HRMS) or GC-MS (>97% purity) ensures molecular weight alignment. HPLC with a C18 column (acetonitrile/water mobile phase) detects residual solvents or byproducts .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers under refrigeration (2–8°C) with desiccants to prevent hydrolysis. Avoid exposure to moisture or oxidizing agents, which may degrade the ester . In case of spills, neutralize with dry sand and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How does steric hindrance from the 2,3-dimethyl groups affect Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer: The dimethyl substituents introduce steric bulk, slowing transmetallation. To enhance reactivity, use electron-rich ligands like SPhos or XPhos and elevated temperatures (80–100°C). Microwave-assisted synthesis (10–30 min) or high-boiling solvents (toluene, dioxane) improve yields. Kinetic studies comparing coupling rates with non-methylated analogs are recommended .
Q. What strategies mitigate competing debromination during coupling reactions with aryl halides?
- Methodological Answer: Debromination is common with Pd catalysts. Optimize catalyst loading (1–3 mol%) and use additives like Cs₂CO₃ to stabilize the Pd intermediate. Alternative catalysts (e.g., NiCl₂(dppe)) or photoredox systems reduce side reactions. Monitor reaction progress via TLC (hexane/EtOAc) or in situ NMR if fluorinated partners are used .
Q. How stable is this boronic ester under acidic or basic conditions, and what degradation products form?
- Methodological Answer: Acidic conditions (pH <4) hydrolyze the ester to the boronic acid, while bases (pH >10) induce protodeboronation to form 2,3-dimethylphenol. Stability assays (HPLC or NMR in buffered solutions) quantify degradation rates. For acid-sensitive applications, replace pinacol with more robust diols (e.g., neopentyl glycol) .
Q. Can this compound undergo sequential functionalization (e.g., bromine retention during coupling)?
- Methodological Answer: Selective coupling while retaining bromine requires mild conditions. Use Pd-PEPPSI-IPentCl with low temperatures (40°C) and short reaction times (<2 h). Bromine acts as a directing group in some cases, enabling ortho-functionalization. Post-coupling, residual bromine can be exploited for further modifications (e.g., Ullmann coupling) .
Data Contradictions and Resolution
Q. Conflicting reports on catalytic efficiency in cross-coupling: How to resolve discrepancies?
- Methodological Answer: Discrepancies arise from solvent polarity, ligand choice, or substrate electronic effects. Systematically vary parameters (e.g., solvent: THF vs. DMF; ligand: PPh₃ vs. PCy₃) and perform kinetic profiling. Use DFT calculations to model transition states and identify steric/electronic barriers .
Q. Divergent stability claims in aqueous vs. anhydrous environments: Which conditions dominate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
